molecular formula C57H64FN13O15 B607524 FOLFIRI regimen CAS No. 1000669-05-5

FOLFIRI regimen

カタログ番号 B607524
CAS番号: 1000669-05-5
分子量: 1190.21
InChIキー: JYEFSHLLTQIXIO-SMNQTINBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FOLFIRI Regimen is a chemotherapy regimen consisting of leucovorin calcium (calcium folinate), 5-fluorouracil, and irinotecan used in the treatment of advanced-stage and metastatic colorectal cancer.

科学的研究の応用

Application in Advanced Pancreatic Cancer

The FOLFIRI.3 regimen, combining 5-fluorouracil, folinic acid, and irinotecan, has been evaluated for its efficacy and tolerability in patients with unresectable pancreatic adenocarcinoma. This study demonstrated that the FOLFIRI.3 regimen is active against advanced pancreatic cancer and has a manageable toxicity profile. It also highlighted the lack of cross-resistance between FOLFIRI.3 and gemcitabine-based regimens, allowing for effective second-line therapies (Taïeb et al., 2007).

Role in Metastatic Colorectal Cancer

A study on the addition of aflibercept to the FOLFIRI regimen in patients with metastatic colorectal cancer (mCRC) previously treated with oxaliplatin showed significant improvement in overall survival compared to placebo plus FOLFIRI. This suggests that aflibercept combined with FOLFIRI could be an effective treatment option for mCRC (Van Cutsem et al., 2012).

Use in First-line Treatment of Metastatic Colorectal Cancer

FOLFIRI was compared with FOLFOX4 as first-line treatment in advanced colorectal cancer. The study found no significant difference in overall response rates, time to progression, or overall survival between the two regimens, suggesting that both therapies are effective as first-line treatment in these patients (Colucci et al., 2005).

Application in Second-line Chemotherapy for Pancreatic Cancer

A GISCAD multicenter phase II study evaluated the FOLFIRI regimen as second-line chemotherapy in patients with locally advanced or metastatic pancreatic cancer after failure of a gemcitabine-based regimen. The study concluded that FOLFIRI showed modest clinical activity with a manageable toxicity profile in this patient population (Zaniboni et al., 2012).

Efficacy in Advanced Gastric Adenocarcinoma

A phase III study compared FOLFIRI with epirubicin, cisplatin, and capecitabine (ECX) as first-line treatments in patients with advanced gastric or esophagogastric junction adenocarcinoma. The study found that FOLFIRI demonstrated significantly better time-to-treatment failure than ECX, indicating that FOLFIRI is an acceptable first-line regimen in this setting (Guimbaud et al., 2014).

特性

CAS番号

1000669-05-5

製品名

FOLFIRI regimen

分子式

C57H64FN13O15

分子量

1190.21

IUPAC名

(4-(((2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate and 5-fluoropyrimidine-2,4(1H,3H)-dione (1:1:1)

InChI

1S/C33H38N4O6.C20H23N7O7.C4H3FN2O2/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;5-2-1-6-4(9)7-3(2)8/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);1H,(H2,6,7,8,9)/t33-;12?,13-;/m00./s1

InChIキー

JYEFSHLLTQIXIO-SMNQTINBSA-N

SMILES

O=C(O)[C@@H](NC(c1ccc(NCC2CNc(c3N2C=O)[nH]c(N)nc3=O)cc1)=O)CCC(O)=O.O=c([nH]cc4F)[nH]c4=O.O=C5[C@](O)(CC)c(c6CO5)cc7n(Cc8c(CC)c9cc(OC(N%10CCC(N%11CCCCC%11)CC%10)=O)ccc9nc87)c6=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

FOLFIRI Regimen;  FOLFIRI;  5-Fluorouracil mixture with Folinic acid and Irinotecan; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FOLFIRI regimen
Reactant of Route 2
FOLFIRI regimen
Reactant of Route 3
FOLFIRI regimen
Reactant of Route 4
FOLFIRI regimen
Reactant of Route 5
FOLFIRI regimen
Reactant of Route 6
FOLFIRI regimen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。